2-Aminopropyl hydrogen sulfate
CAS No.: 1908-84-5
Cat. No.: VC13596890
Molecular Formula: C3H9NO4S
Molecular Weight: 155.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1908-84-5 |
|---|---|
| Molecular Formula | C3H9NO4S |
| Molecular Weight | 155.18 g/mol |
| IUPAC Name | 2-aminopropyl hydrogen sulfate |
| Standard InChI | InChI=1S/C3H9NO4S/c1-3(4)2-8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) |
| Standard InChI Key | AXQKTWAJIRRBRZ-UHFFFAOYSA-N |
| SMILES | CC(COS(=O)(=O)O)N |
| Canonical SMILES | CC(COS(=O)(=O)O)N |
Introduction
Chemical Identity and Structural Properties
2-Aminopropyl hydrogen sulfate is an alkyl sulfate derivative with the systematic IUPAC name 2-aminopropyl hydrogen sulfate. Its molecular structure consists of a three-carbon chain with an amino group (-NH₂) at the second carbon and a sulfate group (-OSO₃H) at the terminal position. The compound’s amphiphilic nature, arising from its polar sulfate and amino groups, contributes to its solubility in polar solvents like water and methanol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃H₉NO₄S |
| Molecular Weight | 155.18 g/mol |
| CAS Registry Number | 1908-84-5 |
| IUPAC Name | 2-aminopropyl hydrogen sulfate |
| Solubility | Miscible in polar solvents |
| Stability | Hygroscopic |
The compound’s structure has been confirmed through spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, which identifies characteristic bands for the sulfate (S=O stretch at ~1200 cm⁻¹) and amino (N-H bend at ~1600 cm⁻¹) groups. X-ray crystallography of analogous compounds, such as 2-aminopyrimidinium hydrogen sulfate, reveals layered structures stabilized by hydrogen-bonding networks between sulfate anions and ammonium cations . These interactions likely influence the physical stability and reactivity of 2-aminopropyl hydrogen sulfate.
Synthesis and Industrial Production Methods
Laboratory-Scale Synthesis
The synthesis of 2-aminopropyl hydrogen sulfate typically involves the esterification of isopropanolamine (1-amino-2-propanol) with concentrated sulfuric acid. The reaction proceeds under anhydrous conditions to minimize hydrolysis of the sulfate ester.
Procedure:
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Reactant Addition: Isopropanolamine is added to a glass-lined reactor equipped with a reflux condenser.
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Acid Introduction: Sulfuric acid (98%) is introduced dropwise at 100°C to maintain exothermic control.
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Vacuum Concentration: The mixture undergoes vacuum distillation to remove water, yielding a viscous liquid.
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Purification: The crude product is washed with cold ethyl acetate to remove unreacted starting materials.
Industrial-Scale Production
Industrial synthesis optimizes cost and yield through continuous-flow reactors and automated pH control.
Key Steps:
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Esterification: Isopropanolamine reacts with sulfuric acid in a molar ratio of 1:1.2 to ensure complete conversion.
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Hydrolysis: Residual sulfuric acid is neutralized with aqueous sodium hydroxide (pH 6–7).
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Dehydration: Rotary evaporators concentrate the product to >95% purity.
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Temperature | 100°C | 90–110°C |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 70–75% | 85–90% |
| Purification | Solvent extraction | Vacuum distillation |
Chemical Reactivity and Reaction Mechanisms
Oxidation Reactions
The primary amino group undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form nitroso (-NO) or nitro (-NO₂) derivatives. For example:
This reaction proceeds via a radical mechanism, with the sulfate group remaining intact.
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the sulfate ester to a thiol (-SH) group under anhydrous conditions:
The reaction requires temperatures below 0°C to prevent over-reduction.
Substitution Reactions
The amino group participates in nucleophilic substitution (Sₙ2) with alkyl halides, forming secondary amines. For instance, reaction with methyl iodide yields N-methyl-2-aminopropyl hydrogen sulfate:
This reactivity mirrors that observed in 2-aminoethyl hydrogen sulfate derivatives during cellulose nanofibril functionalization .
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Nitroso/nitro derivatives | Acidic, 50–80°C |
| Reduction | LiAlH₄ | Thiol derivatives | Anhydrous, −10°C |
| Substitution | R-X (alkyl halide) | Alkylated amines | Polar aprotic solvent |
Structural and Spectroscopic Characterization
Spectroscopic Analysis
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FTIR: Peaks at 1540 cm⁻¹ (N-H bend) and 1240 cm⁻¹ (S=O stretch) confirm functional groups .
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NMR: ¹H NMR (D₂O) displays signals at δ 3.2 ppm (CH₂OSO₃) and δ 2.8 ppm (NH₂).
Crystallographic Insights
While direct crystallographic data for 2-aminopropyl hydrogen sulfate is limited, studies on related compounds, such as aminopentamide hydrogen sulfate, reveal monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 17.62 Å, b = 6.36 Å, and c = 17.82 Å . These findings suggest potential similarities in packing motifs driven by hydrogen-bonding interactions.
Applications in Organic Synthesis and Industry
Ethylenimine Production
2-Aminopropyl hydrogen sulfate serves as a precursor to ethylenimine (aziridine) through intramolecular cyclization:
Ethylenimine derivatives are critical in polymer chemistry and pharmaceutical synthesis.
Surface Modification
The compound’s sulfate group enables covalent attachment to hydroxyl-rich surfaces, such as cellulose nanofibrils, enhancing material hydrophobicity . This application parallels its use in functionalizing nanoparticles for drug delivery systems.
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